(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone
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Overview
Description
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C11H12N6O and its molecular weight is 244.258. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Novel triazole analogues have been synthesized with significant inhibition of bacterial growth, indicating potential for further development as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018). This showcases the compound's relevance in designing new antimicrobial drugs.
Antimicrobial Activity
The preparation of substituted azolo-as-triazines exhibited specific in vitro antimicrobial activity against various pathogens, highlighting the compound's potential in antimicrobial drug synthesis (Novinson, Okabe, Robins, & Matthews, 1976).
Hydrogen Bonding and Structural Analysis
Molecules containing the 5-amino-3-methylpyrazolyl group have been linked into sheets by a combination of hydrogen bonds, offering insights into the structural basis of their biological activity (Quiroga, Portilla, Hursthouse, Cobo, & Glidewell, 2010).
Catalyst-Free Synthesis
An efficient approach for the synthesis of triazole derivatives through a microwave-assisted method has been developed, demonstrating the compound's utility in streamlining synthetic processes (Moreno-Fuquen et al., 2019).
Enzymatic Detoxification
The involvement of various enzymes in methanol detoxification has been studied, with implications for understanding the metabolic pathways of related compounds in biological systems (Wang et al., 2013).
Mechanism of Action
Target of Action
The compound, also known as (5-methylpyrazin-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone, is a heterocyclic compound that contains a 1,2,3-triazole ring . The 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity, as it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
The presence of the 1,2,3-triazole ring in compounds is known to be important for binding with biological targets . This binding can lead to various biochemical reactions and changes within the cell.
Biochemical Pathways
Compounds containing a 1,2,3-triazole ring have been used to synthesize compounds active against various diseases and conditions . These include methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and various cancer cell lines .
Pharmacokinetics
The presence of the 1,2,3-triazole ring in compounds is known to make them resistant to metabolic degradation , which could potentially enhance their bioavailability.
Result of Action
Compounds containing a 1,2,3-triazole ring have been shown to exhibit various biological activities, including antimicrobial, antiviral, and anticancer activities .
Properties
IUPAC Name |
(5-methylpyrazin-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O/c1-8-4-13-10(5-12-8)11(18)16-6-9(7-16)17-3-2-14-15-17/h2-5,9H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFXXGHHGVLWFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CC(C2)N3C=CN=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.